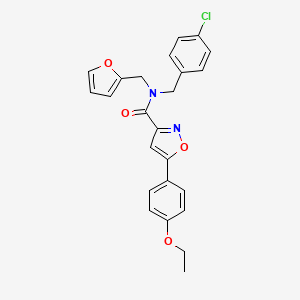![molecular formula C21H26N2O3S B11368530 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide](/img/structure/B11368530.png)
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide is a complex organic compound with a unique structure It is characterized by the presence of a dibenzo[c,e][1,2]thiazine ring system, which is fused with an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide typically involves multiple steps:
Formation of the dibenzo[c,e][1,2]thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the thiazine ring using ethyl halides in the presence of a strong base.
Oxidation: The thiazine ring is oxidized to introduce the dioxido groups, often using oxidizing agents like hydrogen peroxide or peracids.
Attachment of the acetamide group: This is typically done through an acylation reaction, where the acetamide group is introduced using acetic anhydride or acetyl chloride.
N-alkylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
反応の種類
酸化: この化合物は、さらに酸化されて、スルホン誘導体の形成につながる可能性があります。
還元: 還元反応は、ジオキシド基をスルフィド基に戻すことができます。
置換: アセトアミド基とアルキル基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、過酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン化アルキル、塩化アシル。
主な生成物
酸化: スルホン誘導体。
還元: スルフィド誘導体。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
4. 科学研究への応用
医薬品化学: 独自の構造により、特に特定の酵素や受容体を標的とする新規薬物の開発のためのリード化合物として役立つ可能性があります。
材料科学: この化合物の安定性と電気的特性は、有機エレクトロニクスでの使用や先端材料の成分としての可能性があります。
生物学研究: チアジン誘導体と生体高分子の相互作用を研究するためのプローブとして使用できます。
科学的研究の応用
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Research: It can be used as a probe to study the interactions of thiazine derivatives with biological macromolecules.
作用機序
この化合物の作用機序は、特定の用途によって異なります。医薬品化学では、特定の酵素や受容体と相互作用し、その活性を阻害または調節する可能性があります。ジベンゾ[c,e][1,2]チアジン環系は、酵素や受容体の活性部位への結合に重要な役割を果たす可能性があり、アセトアミド基とアルキル基は、結合親和性と特異性を高める可能性があります。
類似化合物との比較
類似化合物
- 2-(9-エチル-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)酢酸
- 2-(9-エチル-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)-N-メチルアセトアミド
独自性
2-(9-エチル-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)-N-(3-メチルブチル)アセトアミドは、類似化合物と比較して、異なる生物学的および化学的特性を与える可能性のある官能基のユニークな組み合わせを持っています。特に3-メチルブチル基の存在は、その溶解性、安定性、および生物学的標的との相互作用に影響を与え、さらなる研究開発のための貴重な化合物となっています。
特性
分子式 |
C21H26N2O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C21H26N2O3S/c1-4-16-9-10-19-18(13-16)17-7-5-6-8-20(17)27(25,26)23(19)14-21(24)22-12-11-15(2)3/h5-10,13,15H,4,11-12,14H2,1-3H3,(H,22,24) |
InChIキー |
IOABIGBMHNEYOF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11368451.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11368459.png)
![5-bromo-1-methyl-3-[4-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11368460.png)

![5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11368467.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B11368477.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide](/img/structure/B11368481.png)
![N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11368489.png)
![N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11368500.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11368510.png)
![5-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11368524.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11368533.png)
![2-Butyl-6-(3,4-dimethylphenyl)-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11368536.png)
